molecular formula C25H26ClN5O3 B2940622 N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358053-26-5

N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Katalognummer: B2940622
CAS-Nummer: 1358053-26-5
Molekulargewicht: 479.97
InChI-Schlüssel: YSPOOZSQQHBWBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C25H26ClN5O2
  • Molecular Weight : 496.03 g/mol

Structural Features

The compound features a pyrazolo[4,3-d]pyrimidin core, which is known for various biological activities. The presence of a 4-chlorobenzyl moiety enhances its lipophilicity and potential interaction with biological targets.

Research suggests that compounds with similar structural frameworks exhibit inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. The specific mechanism of action for this compound may involve:

  • Inhibition of COX Enzymes : By blocking COX-II, it may reduce inflammation and pain.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar compounds:

  • COX Inhibition : A study reported that derivatives of pyrazolo compounds showed moderate to strong inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM. The most potent compounds exhibited selectivity towards COX-II over COX-I .
  • Anti-inflammatory Effects : In vivo studies demonstrated significant anti-inflammatory effects in animal models when treated with pyrazolo derivatives, indicating potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity : Some pyrazolo derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of a series of pyrazolo derivatives in a rat model of arthritis. The results indicated that the compounds significantly reduced paw swelling and joint inflammation compared to control groups. The most effective compound demonstrated an inhibition rate of over 64% compared to standard anti-inflammatory drugs .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays evaluated the cytotoxicity of related compounds against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM, suggesting a promising avenue for further development as anticancer agents .

Data Summary Table

Biological ActivityObserved EffectReference
COX-II InhibitionIC50 = 0.52 - 22.25 μM
Anti-inflammatory>64% inhibition in rat model
Cytotoxicity>70% reduction in cell viability

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-3-31-23-22(17(2)28-31)30(16-21(32)27-15-19-9-11-20(26)12-10-19)25(34)29(24(23)33)14-13-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPOOZSQQHBWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.